molecular formula C24H21N3O3 B2479525 2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide CAS No. 1105235-93-5

2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide

Cat. No.: B2479525
CAS No.: 1105235-93-5
M. Wt: 399.45
InChI Key: HNHRIWVZLNCBDN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-ethoxy-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-3-30-22-12-8-7-11-19(22)23(28)26-17-13-14-21-20(15-17)24(29)27(16(2)25-21)18-9-5-4-6-10-18/h4-15H,3H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHRIWVZLNCBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the synthesis of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide exhibit significant antimicrobial properties. For instance, studies show that related quinazoline derivatives demonstrate strong activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.24–15.6 μg/mL, suggesting potent antibacterial efficacy .

Anticancer Potential

The anticancer potential of this compound arises from its structural similarity to known anticancer agents. Several studies have evaluated the cytotoxic effects of quinazoline derivatives on cancer cell lines. For example, certain derivatives have shown IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases, compounds with neuroprotective properties are highly sought after. Research has highlighted that derivatives of quinazoline can act as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer’s disease . The ability to enhance acetylcholine levels by inhibiting its breakdown presents a promising therapeutic avenue.

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial activity of quinazoline derivatives revealed that a specific derivative demonstrated an MIC of 1.27 µM against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines showed that a derivative of the compound exhibited an IC50 value of 4.53 µM against HCT116 colorectal carcinoma cells, outperforming traditional chemotherapeutics . This indicates a strong potential for further development into an anticancer drug.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-ethoxy-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)benzamide
  • CAS No.: 1105235-93-5
  • Molecular Formula : C₂₄H₂₁N₃O₃
  • Molecular Weight : 399.45 g/mol
  • Structural Features: A quinazolinone core substituted with a phenyl group at position 3, a methyl group at position 2, and a 2-ethoxybenzamide moiety at position 6 (Figure 1) .

Biological Activity: This compound belongs to the quinazoline derivative class, known for diverse pharmacological properties. Studies highlight its:

  • Antimicrobial activity : Inhibits bacterial (e.g., Staphylococcus aureus) and fungal pathogens via disruption of cell membrane integrity .
  • Anti-inflammatory effects : Suppresses COX-2 and TNF-α expression in vitro .

Synthesis: Synthesized via multi-step reactions starting from anthranilic acid derivatives. Key steps include cyclocondensation to form the quinazolinone ring and subsequent coupling with 2-ethoxybenzoyl chloride .

Comparison with Similar Compounds

Quinazoline derivatives exhibit structural and functional diversity. Below is a comparative analysis of the target compound with structurally analogous molecules:

Structural and Functional Group Variations

Pharmacokinetic and Pharmacodynamic Comparisons

  • Solubility : The 2-ethoxy group in the target compound improves aqueous solubility compared to methoxyethyl or nitro-substituted analogs, enhancing oral bioavailability .
  • Receptor Binding : The benzamide moiety in the target compound shows higher affinity for EGFR kinase compared to sulfonamide derivatives, explaining its superior anticancer activity .
  • Metabolic Stability : Ethoxy-substituted derivatives exhibit longer half-lives than nitro- or methoxyethyl analogs due to reduced cytochrome P450-mediated oxidation .

Research Findings Highlighting Unique Advantages

  • The target compound’s 3-phenyl group enhances hydrophobic interactions with cancer cell membranes, improving apoptotic effects over analogs with smaller substituents (e.g., methyl) .
  • Its 2-ethoxy group balances lipophilicity and polarity, achieving optimal tissue distribution in preclinical models, unlike polar methoxyethyl or bulky nitro groups .

Biological Activity

2-Ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and pathways involved in disease processes. The compound's structure suggests possible interactions with biological targets that could lead to therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a quinazoline core, which is known for its diverse biological activities. The presence of the ethoxy group and the benzamide moiety enhances its solubility and bioavailability.

Inhibition of Cyclooxygenase (COX) Enzymes

Research has indicated that derivatives of quinazoline compounds exhibit significant inhibitory activity against COX enzymes, particularly COX-2, which is implicated in inflammatory processes. A study demonstrated that related compounds showed COX-2 inhibition rates up to 47.1% at a concentration of 20 μM, suggesting that this compound may similarly inhibit COX activity .

CompoundCOX Inhibition (%)Concentration (μM)
Compound A47.120
Compound B35.020
Compound C50.520

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been explored extensively. A related study reported that certain benzamide derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. This suggests that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .

Cytotoxic Effects

Recent studies have highlighted the cytotoxic potential of quinazoline derivatives against various cancer cell lines. For instance, specific analogs have shown IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating a promising avenue for cancer treatment. The mechanism often involves apoptosis induction and inhibition of cellular proliferation .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of several quinazoline derivatives on breast cancer cell lines (MDA-MB-231). The results indicated that some compounds were more potent than cisplatin, with IC50 values as low as 0.4 µM for selected derivatives .
  • Anti-inflammatory Activity :
    • In a model of induced inflammation, compounds similar to this compound were tested for their ability to reduce inflammatory markers in vitro and in vivo. Results showed a significant decrease in prostaglandin E2 levels, supporting the anti-inflammatory potential of these compounds .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide?

The synthesis typically involves multi-step protocols, starting with the formation of the quinazolinone core. A general approach includes:

  • Step 1 : Condensation of substituted anthranilic acid derivatives with aldehydes or ketones under acidic conditions to form the 3,4-dihydroquinazolin-4-one scaffold .
  • Step 2 : Functionalization at the 6-position via nucleophilic substitution or coupling reactions (e.g., amidation using benzoyl chloride derivatives in ethanol or DMF under reflux) .
  • Critical Parameters : Solvent choice (e.g., ethanol vs. DMF), temperature control (reflux vs. room temperature), and stoichiometric ratios significantly impact yield. For example, glacial acetic acid is often used as a catalyst in condensation steps .

Advanced: How can reaction conditions be optimized to improve yield and purity in the final amidation step?

Advanced optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification to remove residuals. Ethanol is preferred for easier isolation .
  • Catalyst Selection : Use of coupling agents like EDCI/HOBt or Pd-based catalysts for Buchwald-Hartwig amidation can reduce side products .
  • In-situ Monitoring : TLC or HPLC at intermediate stages ensures reaction progression and minimizes over-functionalization. For example, monitoring at 254 nm UV absorbance helps track benzamide formation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the quinazolinone core (e.g., δ 10-12 ppm for NH in D2_2O-exchangeable protons) and benzamide substituents (aromatic protons at δ 7-8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C24_{24}H21_{21}N3_3O3_3) .
  • X-ray Crystallography : For absolute configuration determination, SHELX software is widely used for structure refinement .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

Contradictions often arise from dynamic processes or impurities. Strategies include:

  • Deuterated Solvent Checks : Ensure solvents do not interfere with proton signals (e.g., residual DMSO-d6_6 peaks).
  • Variable-Temperature NMR : Identify conformational flexibility (e.g., hindered rotation in the benzamide group) .
  • Supplementary Techniques : HSQC/HMBC for unambiguous assignment of quaternary carbons and long-range couplings .

Basic: What biological screening assays are relevant for this compound?

Primary assays focus on:

  • Enzyme Inhibition : Kinase or protease assays targeting the quinazolinone scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC50_{50} values .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can researchers design analogs to explore structure-activity relationships (SAR) for improved bioactivity?

Advanced SAR strategies include:

  • Core Modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 2-ethoxy position to enhance metabolic stability .
  • Substituent Variation : Replacing the phenyl group with heteroaromatic rings (e.g., pyridine) to modulate solubility and target affinity .
  • Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., the 4-oxo group’s role in target binding) .

Basic: What computational tools are recommended for docking studies with this compound?

  • Software : AutoDock Vina or Glide for ligand-protein docking, using PDB structures (e.g., EGFR kinase: 1M17) .
  • Parameters : Include solvation effects (e.g., GB/SA model) and flexible side-chain adjustments for accuracy .

Advanced: How can crystallographic data (e.g., SHELX-refined structures) validate docking predictions?

  • Overlay Analysis : Compare docked poses with X-ray crystal structures to assess binding mode accuracy .
  • B-factor Analysis : High B-factors in ligand regions may indicate poor fit, necessitating force-field adjustments in simulations .

Basic: What are common impurities observed during synthesis, and how are they controlled?

  • Byproducts : Unreacted starting materials (e.g., anthranilic acid derivatives) or over-alkylated intermediates.
  • Mitigation : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) .

Advanced: What strategies address low reproducibility in biological assays (e.g., inconsistent IC50_{50}50​ values)?

  • Standardized Protocols : Use internal controls (e.g., doxorubicin for cytotoxicity assays) and replicate plates (n ≥ 3) .
  • Compound Stability Checks : Pre-test solubility in assay media (e.g., DMSO concentration ≤0.1%) and monitor degradation via LC-MS .

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